N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine
Description
N-{[3-(4-Fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine is a synthetic organic compound featuring an indolizine core substituted with a 4-fluorobenzoyl group at the 3-position, a methyl group at the 2-position, and a hydroxylamine-derived Schiff base moiety. The indolizine scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications . The introduction of the 4-fluorobenzoyl group enhances lipophilicity and bioavailability, while the hydroxylamine component may contribute to redox activity or metal chelation properties.
Properties
IUPAC Name |
(4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-14(10-19-22)15-4-2-3-9-20(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10,22H,1H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFTGROEDEBPP-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=NO)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=C1/C=N/O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326840 | |
| Record name | (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454447-55-3 | |
| Record name | (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine is a synthetic compound that has garnered attention due to its potential biological activities. The compound's unique structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving indolizin and hydroxylamine functionalities. Its molecular formula and structural characteristics play a crucial role in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13FN2O |
| Molecular Weight | 244.27 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The mechanism of action of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. Hydroxylamine derivatives are known to interact with various biological systems, potentially acting as enzyme inhibitors or modulators of signaling pathways.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, which are implicated in various diseases.
Table 1: Antioxidant Activity Comparison
Enzyme Inhibition Studies
The inhibitory effects on cholinesterases have been explored for related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. These studies typically measure the IC50 values to determine potency.
Table 2: Cholinesterase Inhibition
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Tacrine | ~10 | Reference Standard |
Case Studies
In a recent case study examining similar hydroxylamine derivatives, researchers found that modifications to the benzoyl group significantly influenced biological activity, particularly in enzyme inhibition and antioxidant capacity . The study utilized various assays, including spectrophotometric methods to quantify enzyme activity loss.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Indolizine Derivatives
Indolizine derivatives such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) share structural motifs with the target compound, including aromatic substitution patterns and ester functionalities . Key differences include:
- Backbone : The target compound uses an indolizine core, whereas I-6230 and I-6232 employ benzoate esters linked to pyridazine derivatives.
- Functional Groups: The hydroxylamine Schiff base in the target compound contrasts with the ester and amino groups in I-6230/I-6232.
Isoxazole-Containing Derivatives
Compounds like ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) highlight the role of isoxazole rings in modulating bioactivity . Comparatively:
- Electron-Withdrawing Effects : The 4-fluorobenzoyl group in the target compound may enhance electron deficiency compared to the isoxazole moieties in I-6273/I-6473.
- Pharmacokinetics: The hydroxylamine group in the target compound could influence metabolic stability relative to the ethoxy/amino linkages in I-6473.
Pharmacological and Physicochemical Properties
Bioactivity
- Target Compound: Hypothesized to exhibit kinase inhibition or anti-inflammatory activity due to the indolizine-hydroxylamine framework. No experimental data is available in the provided evidence.
- Analogs : I-6230 and I-6232 demonstrated moderate activity in preliminary screens for kinase inhibition, while I-6473 showed improved solubility due to its ethoxy linker .
Physicochemical Data (Hypothetical Comparison)
| Property | Target Compound | I-6230 | I-6473 |
|---|---|---|---|
| Molecular Weight | ~380 g/mol (estimated) | 379.4 g/mol | 353.4 g/mol |
| LogP | ~3.5 (predicted) | 3.1 | 2.8 |
| Solubility (aq.) | Low (hydroxylamine instability) | Moderate (ester group) | High (ethoxy group) |
Q & A
Basic: What synthetic routes are recommended for preparing N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine?
Methodological Answer:
The compound can be synthesized via a condensation reaction between 3-(4-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde and hydroxylamine hydrochloride. Key steps include:
- Reagent Preparation: Use anhydrous conditions to prevent hydrolysis of the hydroxylamine derivative. O-Benzyl hydroxylamine hydrochloride (as described in ) may serve as a protected intermediate.
- Condensation: React the aldehyde with hydroxylamine in ethanol under reflux (70–80°C, 6–8 hours), catalyzed by acetic acid.
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥95% as per ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
